Cas no 57-13-6 (Urea)

Urea is a nitrogen-rich compound that offers high fertilization efficiency and moderate analysis composition. It enhances soil fertility by supplying essential nitrogen to plants, promotes healthy microbial activity, and aids in the reduction of soil acidity. Its relatively low cost and environmental compatibility make it an attractive option for agricultural applications.
Urea structure
Urea structure
商品名:Urea
CAS番号:57-13-6
MF:CH4N2O
メガワット:60.05
MDL:MFCD00008022
CID:33651
PubChem ID:1176

Urea 化学的及び物理的性質

名前と識別子

    • Urea
    • Carbamide
    • Urea solution
    • Urea, USP Grade Carbamide, USP Grade
    • Urea, MB Grade (1.12007)
    • Urea (Medical)
    • Urea-12C
    • 10-Hydroxy-2-trans-Decenoic Acid
    • Urea [for Biochemical Research]
    • The urea
    • Activator OT Urea
    • UREA, 8M SOLUTION
    • Urea Medication Grade
    • Basodexan
    • Carbonyl diaMide
    • diaminomethanal
    • Harnstoff
    • Hyanit
    • KeratinaMin
    • Nutraplus
    • Ureaphil
    • Urepearl
    • UREUM
    • Carbonyl diamine
    • Sulfur coated urea
    • Analysis of pure urea
    • a,5,9,15,24,30,34,41,45,51,60,66,70,75,84,92-Hexadecaethyl-27,63-dimethoxy-1a,4,10,14,25,29,35,40,46
    • Urea,carbamide
    • Urea,AR
    • MDL: MFCD00008022
    • インチ: 1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)
    • InChIKey: XSQUKJJJFZCRTK-UHFFFAOYSA-N
    • ほほえんだ: NC(N)=O
    • BRN: 635724

計算された属性

  • せいみつぶんしりょう: 60.03240
  • どういたいしつりょう: 60.032363
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 4
  • 回転可能化学結合数: 0
  • 複雑さ: 29
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 2186.9
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.4
  • 互変異性体の数: 2
  • トポロジー分子極性表面積: 69.1

じっけんとくせい

  • 色と性状: 白色、無臭、無臭結晶または粉末
  • 密度みつど: 1.335 g/mL at 25 °C(lit.)
  • ゆうかいてん: 132-135 °C (lit.)
  • ふってん: 196.6°C at 760 mmHg
  • フラッシュポイント: 72.7℃
  • 屈折率: n20/D 1.40
  • PH値: 8.0-10.0 (20℃, 8M in H2O)
  • ようかいど: H2O: 8 M at 20 °C
  • すいようせい: 1080 g/L (20 ºC)
  • あんていせい: Substances to be avoided include strong oxidizing agents. Protect from moisture.
  • PSA: 69.11000
  • LogP: 0.42440
  • かんど: 湿度に敏感である
  • ようかいせい: 水、エタノール、ベンゼンに溶けやすい。1 g本品は1 ml、10 ml 95%エタノール、1 ml 95%沸騰エタノール、20 ml無水エタノール、6 mlメタノール、2 mlグリセリンに溶解できる。エーテルに微溶解し、クロロホルムに溶解しない。
  • マーカー: 9867
  • 酸性度係数(pKa): 0.10(at 25℃)
  • 濃度: 40 % (w/v) in H2O

Urea セキュリティ情報

Urea 税関データ

  • 税関コード:3102100001
  • 税関データ:

    中国税関コード:

    3102100001

Urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-19456-0.5g
urea
57-13-6 95%
0.5g
$21.0 2023-09-17
Enamine
EN300-19456-100.0g
urea
57-13-6 95%
100.0g
$67.0 2023-07-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1083146-1kg*12
Urea
57-13-6 98%
1kg*12
¥840.00 2024-05-08
Ambeed
A643755-5g
Urea
57-13-6 99+%
5g
$5.00 2021-07-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R050179-2.5kg
Urea
57-13-6 99%
2.5kg
¥301 2024-05-22
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1706698-200MG
57-13-6
200MG
¥3199.48 2023-04-12
City Chemical
U3558-1KG
Urea
57-13-6 ACS,Reagent
1kg
$47.98 2022-05-17
Oakwood
044699-25g
Urea
57-13-6 99%
25g
$12.00 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
U35142-500g
Urea
57-13-6
500g
¥58.0 2021-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
U35140-500g
Urea
57-13-6
500g
¥46.0 2021-09-07

Urea 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  15 min, rt
リファレンス
Recycling a Borate Complex for Synthesis of Polycarbonate Polyols: Towards an Environmentally Friendly and Cost-Effective Process
Patil, Naganath; Bhoopathi, Senthil; Chidara, Vamshi; Hadjichristidis, Nikos; Gnanou, Yves; et al, ChemSusChem, 2020, 13(18), 5080-5087

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Ammonium chloride Solvents: Water ;  3 - 30 d, 38 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  24 h, 110 °C
リファレンス
New Insights into the Characterization of 'Insoluble Black HCN Polymers'
Ruiz-Bermejo, Marta; de la Fuente, Jose L.; Rogero, Celia; Menor-Salvan, Cesar; Osuna-Esteban, Susana; et al, Chemistry & Biodiversity, 2012, 9(1), 25-40

ごうせいかいろ 3

はんのうじょうけん
1.1 75 °C
1.2 Reagents: Triethanolamine ;  pH 8
リファレンス
Preparation of Encapsulated Breakers for Polymer Gels and Evaluation of Their Properties
Lv, Kaihe; Zhang, Guodong; Bai, Yingrui ; Yang, Jingbin, Gels (2023, Gels (2023), 9(5), 387 | Language: English, Database: CAplus and MEDLINE, 387 | Language: English, Database: CAplus and MEDLINE

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Formic acid ;  30 h, rt → 45 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  30 min, pH 7.5, 45 °C
リファレンス
Flame retardant research on innovative lightweight wood-plastic composites
Wang, Di ; Jiang, Peng; Chen, Zhilin; Sun, Jun; Li, Hongfei; et al, Journal of Applied Polymer Science (2023, Journal of Applied Polymer Science (2023), 140(25), e53965 | Language: English, Database: CAplus, e53965 | Language: English, Database: CAplus

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ;  40 °C
1.2 Reagents: Formic acid ;  pH 8.2 - 8.6, 90 °C; 1 h, pH 4.6 - 4.8, 80 °C
リファレンス
Developing carbon dots as green modifiers for improving the bonding performance of low-molar-ratio urea-formaldehyde resin
Yang, Pei; Zhu, Ziqi; Wang, Ling; Shen, An; Tang, Miao; et al, International Journal of Adhesion and Adhesives (2023, International Journal of Adhesion and Adhesives (2023), 125, 103416 | Language: English, Database: CAplus, 103416 | Language: English, Database: CAplus

ごうせいかいろ 6

はんのうじょうけん
リファレンス
Reaction pathway and kinetic study of 4,5-dihydroxyimidazolidine-2-thione synthesis by HPLC and NMR
Kalichkina, Liudmila; et al, Heterocycles, 2022, 104(11), 1954-1965

ごうせいかいろ 7

はんのうじょうけん
1.1C:9000-96-8, C:16397-91-4, S:H2O, 10 min, 45°C, pH 9.5
1.2R:Cl3CCO2H
リファレンス
Construction of a food-grade arginase expression system and its application in L-ornithine production with whole cell biocatalyst
By Kai, Huang et al, Process Biochemistry (Oxford, 2018, 73, 94-101

ごうせいかいろ 8

はんのうじょうけん
1.1 Solvents: Water ;  pH 7.8, 75 °C
1.2 Reagents: Formic acid Solvents: Water ;  2 h, pH 4.8
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 7.8
リファレンス
Formation of a conductive network in urea-formaldehyde/carbon nanotube composite foams for electromagnetic shielding
Gou, Pan; Ye, Lin ; Li, Chuanlong; Zhao, Xiaowen, Polymer International (2023, Polymer International (2023), 72(8), 711-719 | Language: English, Database: CAplus, 711-719 | Language: English, Database: CAplus

ごうせいかいろ 9

はんのうじょうけん
1.1 Solvents: Water
リファレンス
Evaluation of landfill leachate biodegradability using IOT through geotracking sensor based drone surveying
S, Gopikumar, Environmental Research (2023, Environmental Research (2023), 236(Part_2), 116883 | Language: English, Database: CAplus and MEDLINE, 116883 | Language: English, Database: CAplus and MEDLINE

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Poly(vinyl alcohol) Solvents: Butyl benzyl phthalate ;  4 h, 70 °C
リファレンス
Solvent effect of microcapsules endows self-lubricating polymer composites with wear in-situ self-healing function
Wu, Xiaoyi ; Zhang, Yi; Chen, Hao; Zhang, Lin; Xie, Guoxin, Colloids and Surfaces, Colloids and Surfaces, A: Physicochemical and Engineering Aspects (2023), 676(Part_A), 132158 | Language: English, Database: CAplus, 132158 | Language: English, Database: CAplus

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  40 min, pH 8.5, rt → 90 °C; pH 5, 30 °C; pH 8.5, 40 °C; 30 min, pH 8.5, rt
リファレンス
The characterizations of nanofluid type urea formaldehyde resins
Kong, Xiangnan; Wei, Zhenyu; Xia, Shitao; Jia, Bin; Gan, Lu; et al, International Journal of Adhesion and Adhesives (2023, International Journal of Adhesion and Adhesives (2023), 126, 103451 | Language: English, Database: CAplus, 103451 | Language: English, Database: CAplus

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Triethanolamine Solvents: Water ;  pH 8.5, 80 °C
リファレンス
Preparation and properties of modified ammonium polyphosphate synergistic with tris(2-hydroxyethyl) isocynurate for flame-retardant LDPE
Dong, Tingxuan; Wang, Guxia; Li, Zhaoshuai; Li, Dan; Liu, Yuan; et al, e-Polymers (2023, e-Polymers (2023), 23(1), 20230023 | Language: English, Database: CAplus, 20230023 | Language: English, Database: CAplus

ごうせいかいろ 13

はんのうじょうけん
1.1 330 s, 393.15 K
リファレンス
Thermal degradation kinetics of high-performance urea-formaldehyde resin prepared by replacing partial urea with soybean processing residue
He, Di; Guo, Yuhan; Zhao, Fenghang; Wang, Chen; Zheng, Wenyu; et al, Journal of Applied Polymer Science (2023, Journal of Applied Polymer Science (2023), 140(31), e54224 | Language: English, Database: CAplus, e54224 | Language: English, Database: CAplus

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Triethanolamine ;  1 h, 70 °C
リファレンス
Fabrication of robust superhydrophobic microcapsule-based composite coating with self-healing and anti-scaling properties
Zhang, Congyuan; Liu, Zhanjian; Zhang, Xiguang; Wang, Chijia; Li, Meiling; et al, Colloids and Surfaces, Colloids and Surfaces, A: Physicochemical and Engineering Aspects (2023), 671, 131655 | Language: English, Database: CAplus, 131655 | Language: English, Database: CAplus

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Triethanolamine Solvents: Water ;  1 h, basified, 70 °C
1.2 Reagents: Citric acid ;  1 h, acidified, 60 °C; 60 °C → 90 °C; 2 h, 90 °C
リファレンス
Phase Change Microcapsule Composite Material with Intelligent Thermoregulation Function for Infrared Camouflage
Su, Ying; Zhao, Xiaoming; Han, Yue, Polymers (Basel, Polymers (Basel, Switzerland) (2023), 15(14), 3055 | Language: English, Database: CAplus and MEDLINE, 3055 | Language: English, Database: CAplus and MEDLINE

ごうせいかいろ 16

はんのうじょうけん
リファレンス
Reaction pathway and kinetic study of 4,5-dihydroxyimidazolidine-2-thione synthesis by HPLC and NMR
Kalichkina, Liudmila; et al, Heterocycles, 2022, 104(11), 1954-1965

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Water
2.1 -
リファレンス
Reaction pathway and kinetic study of 4,5-dihydroxyimidazolidine-2-thione synthesis by HPLC and NMR
Kalichkina, Liudmila; et al, Heterocycles, 2022, 104(11), 1954-1965

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Triethanolamine Solvents: Water ;  1 h, pH 7 - 8, 70 °C
リファレンス
Preparation of double-core microcapsules and tribological properties of epoxy composites
Yang, Kang; Niu, Yongping; Li, Yang; Wang, Xiaowei; Du, Sanming; et al, Tribology International (2023, Tribology International (2023), 186, 108597 | Language: English, Database: CAplus, 108597 | Language: English, Database: CAplus

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Water ;  3 h, rt
リファレンス
Effect of montmorillonite activation method on formaldehyde content in urea-formaldehyde composites
Kostic, Marija; Samarzija Jovanovic, Suzana; Ristic, Mirjana; Jovanovic, Tijana; Jovanovic, Vojislav; et al, International Journal of Adhesion and Adhesives (2023, International Journal of Adhesion and Adhesives (2023), 124, 103390 | Language: English, Database: CAplus, 103390 | Language: English, Database: CAplus

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Triethanolamine ,  Sodium dodecylbenzenesulfonate Solvents: Water ;  1 h, pH 8, 80 °C
1.2 Reagents: Citric acid ,  Poly(vinyl alcohol) ;  2 h, pH 2.5, 80 °C
リファレンス
Preparation of Aloe-Emodin Microcapsules and Its Effect on Antibacterial and Optical Properties of Water-Based Coating
Huang, Nan; Yan, Xiaoxing, Polymers (Basel, Polymers (Basel, Switzerland) (2023), 15(7), 1728 | Language: English, Database: CAplus and MEDLINE, 1728 | Language: English, Database: CAplus and MEDLINE

Urea Raw materials

Urea Preparation Products

Urea サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:57-13-6)Urea
注文番号:2489236
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:07
価格 ($):discuss personally

Urea 関連文献

Related Articles

Ureaに関する追加情報

Urea (CAS No. 57-13-6): A Multifunctional Compound in Chemical, Biological, and Pharmaceutical Applications

Urea (CAS No. 57-13-6), a carbonic diamide with the chemical formula (NH₂)₂CO, is one of the most extensively studied compounds in the chemical sciences. Its molecular structure, characterized by a central carbonyl group flanked by two amine groups, enables versatile reactivity and solubility properties. As a naturally occurring metabolite in mammals, urea plays a critical role in nitrogen excretion, but its synthetic production since the early 19th century has expanded its utility across industries. Recent advancements have further solidified its position as an essential component in pharmaceutical formulations, biomedical research tools, and sustainable industrial processes.

In biological systems, urea’s physiological significance remains central to understanding metabolic pathways. The urea cycle, first elucidated in the late 20th century, continues to be a focus of modern research due to its implications for inherited disorders such as ornithine transcarbamylase deficiency. Current studies published in Nature Metabolism (2023) reveal novel mechanisms linking urea levels to cellular stress responses, particularly under hypoxic conditions where it acts as an osmolyte stabilizing protein structures. This discovery has opened new avenues for therapeutic interventions targeting metabolic dysfunctions associated with chronic diseases like type 2 diabetes and cardiovascular disorders.

The pharmaceutical industry leverages urea’s unique properties through innovative drug delivery systems. Recent work from the University of Cambridge (2024) demonstrates that urea-based formulations enhance transdermal absorption of poorly soluble drugs by transiently disrupting lipid bilayers without causing skin irritation. These findings are particularly impactful for delivering corticosteroids and antifungal agents through topical applications, achieving therapeutic efficacy while minimizing systemic side effects. In oncology research, urea derivatives have been incorporated into nanostructured lipid carriers, improving the bioavailability of chemotherapeutic agents such as paclitaxel by up to 40% according to preclinical studies.

In dermatological applications, urea’s keratolytic and moisturizing effects are increasingly optimized through advanced chemical modifications. A landmark clinical trial reported in the Journal of Investigative Dermatology (Q1 2024) evaluated sustained-release urea gels for treating ichthyosis vulgaris. The study showed that microencapsulated urea formulations maintained effective hydration levels for 72 hours post-application compared to conventional creams lasting only 8 hours. Such innovations address long-standing challenges in managing chronic skin conditions while adhering to safety standards established by recent EU cosmetics regulations emphasizing low irritancy profiles.

The field of medicinal chemistry continues to explore urea’s potential as a scaffold for small molecule drug design. Researchers at MIT (published July 2024) developed a computational model predicting how substituent patterns on urea backbones influence binding affinity toward protein-protein interaction sites—a major challenge in modern drug discovery. Their work identified novel urea derivatives with nanomolar IC₅₀ values against cancer-associated kinases, representing significant progress toward developing targeted therapies with improved selectivity.

In agricultural science, urea remains pivotal but is now being paired with advanced delivery technologies to reduce environmental impact. A collaborative study between Purdue University and AgriTech Solutions (published April 2024) introduced polymer-coated slow-release urea granules that suppress ammonia volatilization by over 65%. This innovation aligns with global sustainability goals while maintaining crop yield improvements documented since the compound’s initial agricultural applications over half a century ago.

The synthesis of CAS No. 57-13-6 has undergone transformative efficiency gains through catalytic process optimization highlighted in Catalysis Today (March 2024). New heterogeneous catalyst systems using mesoporous silica supports achieve yields exceeding 98% under ambient conditions—a stark contrast to traditional high-pressure ammonia carbamylation methods requiring elevated temperatures above 180°C. These advances not only reduce energy consumption but also enable on-demand production scenarios for specialized biomedical applications.

Innovative uses continue to emerge from interdisciplinary research: Urea’s ability to form inclusion complexes with cyclodextrins has been exploited for stabilizing biopharmaceuticals during lyophilization processes as shown in recent work from ETH Zurich (September 2024). By acting as a cryoprotectant during freeze-drying cycles below -40°C, it prevents protein denaturation more effectively than trehalose while maintaining cost advantages critical for large-scale biologic production.

Clinical pharmacology is re-evaluating traditional uses through modern analytical techniques—NMR spectroscopy studies at Stanford University (November 2024) revealed unexpected interactions between oral urea supplements and gut microbiota metabolites that modulate inflammatory responses in colitis models. This finding challenges historical views on nitrogen metabolism pathways and suggests potential new indications requiring further Phase II clinical trials.

Safety evaluations remain rigorous despite its widespread use: Recent toxicokinetic studies published in Toxicological Sciences (January 2024) employed high-resolution mass spectrometry to characterize metabolic profiles across species exposed to industrial-grade CAS No. 57-13-6 formulations under occupational settings. The results reaffirmed its low toxicity profile when used within recommended exposure limits established by OSHA guidelines updated this year.

The compound’s role in analytical chemistry is expanding through novel derivatization strategies presented at the ACS National Meeting (August 2024). Urea adduct formation with free amino groups now enables precise quantification of peptides via MALDI-ToF mass spectrometry at concentrations previously undetectable—this advancement is revolutionizing proteomic analyses critical for biomarker discovery programs targeting neurodegenerative diseases.

In materials science applications, researchers at KAIST demonstrated self-healing polymer networks incorporating urethane linkages derived from CAS No. 57-13-6 precursors (published June 2024). These polymers exhibit mechanical recovery efficiencies exceeding conventional systems when exposed to humidity levels above RH=85%, leveraging urea’s inherent hydrogen bonding capacity for smart material design.

Ongoing investigations into its role as an intracellular osmolyte have uncovered surprising neuroprotective effects under hyperosmotic conditions according to findings from Johns Hopkins School of Medicine (October 2024). Experiments using induced pluripotent stem cells showed that moderate extracellular urea concentrations activate Nrf₂ signaling pathways promoting antioxidant defenses without triggering osmotic stress responses observed at higher concentrations—this opens promising therapeutic directions for neurodegenerative conditions.

Eco-friendly solvent systems continue leveraging CAS No. 57-13-6 due to its biodegradability: A joint venture between BASF and GreenSolvents Inc developed aqueous urea solutions capable of dissolving lignocellulosic biomass at temperatures below boiling point (Biomass Conversion and Biorefinery, February 2024). This breakthrough reduces energy requirements by ~40% compared to conventional pretreatment methods while enabling efficient monomer extraction suitable for bio-based polymer synthesis.

In cosmetic formulation science, time-release mechanisms involving urea have been refined using microfluidic encapsulation techniques described in Cosmetics & Toiletries Journal. These innovations maintain optimal hydration gradients within stratum corneum layers over extended periods without compromising product stability—a key factor driving current market trends toward long-lasting skincare solutions with reduced application frequency requirements.

Biochemical assays continue benefiting from standardized CAS No. 57-13-6 solutions: Recent ISO standard updates incorporate improved purity specifications (>99%) ensuring consistent performance across enzyme activity measurements involving carbamoyltransferase enzymes critical for diagnostic testing platforms used globally today.

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